4-Acetoxystyrene

Overview

Description

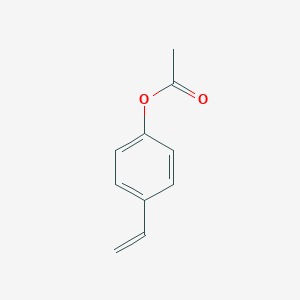

4-Acetoxystyrene (CAS 2628-16-2) is a styrene derivative with an acetoxy (-OAc) substituent at the para position of the benzene ring. It is a key intermediate in synthesizing poly(4-hydroxystyrene), a polymer critical for photoresist resins used in semiconductor manufacturing . Key physical properties include a boiling point of 260°C, density of 1.06 g/mL (25°C), and viscosity of 4.2 cP (25°C). It is stabilized with 200–300 ppm monomethyl ether hydroquinone (MEHQ) to prevent premature polymerization . Its SMILES string is CC(=O)Oc1ccc(C=C)cc1, and it exhibits acute toxicity (Category 4 oral), skin/eye irritation, and flammability (Flash point: 88°C) .

Preparation Methods

4-Acetoxystyrene is typically obtained through the elimination of water from 4-acetoxyphenylmethyl carbinol . The preparation involves the following steps:

Chemical Reactions Analysis

4-Acetoxystyrene undergoes various chemical reactions, including:

Polymerization: It can homopolymerize and copolymerize with styrene and other monomers.

Hydrolysis: The polymerized product can be hydrolyzed using a base to form homopolymers and copolymers of p-vinylphenol.

Oxidation: Reacts with peracetic acid to form 4-vinylbenzaldehyde.

Substitution: Undergoes O-acylation with acetyl chloride.

Common reagents used in these reactions include acetyl chloride, peracetic acid, and bases for hydrolysis. Major products formed include homopolymers and copolymers of p-vinylphenol .

Scientific Research Applications

General Properties

4-Acetoxystyrene is characterized as a clear, colorless liquid that can undergo homopolymerization and copolymerization with styrene and other compatible monomers. It is primarily known as the acetic acid ester of p-vinylphenol. The compound exhibits moderate toxicity, necessitating careful handling due to potential skin and respiratory irritation, as well as environmental hazards to aquatic life .

Polymerization Applications

Homopolymerization and Copolymerization

This compound can be polymerized both in bulk and emulsion forms. In aqueous emulsion polymerization, it can be converted into p-vinylphenol through hydrolysis, which is crucial for creating curing agents for epoxy resins. The polymers derived from this process are utilized in various industrial applications, including:

- Curing Agents for Epoxy Resins : The hydrolyzed products serve as effective curing agents, enhancing the mechanical properties of epoxy systems.

- Photoresists : Polymers of p-vinylphenol are employed in photoresist formulations for microfabrication processes .

Table 1: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Appearance | Clear, colorless liquid |

| Homopolymerization Yield | High |

| Hydrolysis Efficiency | Approximately 50% |

| Application | Curing agents, photoresists |

Immunosensing Applications

This compound has been utilized in innovative immunosensing strategies through surface-initiated atom-transfer radical polymerization (SI-ATRP). This method allows for the immobilization of initiator molecules on electrode surfaces, followed by controlled polymerization to enhance electrochemical detection signals.

Key Features of Immunosensing Applications

- Electrochemical Detection : The acetoxyl groups in this compound can be converted into phenolic hydroxyl groups, significantly amplifying the electrochemical signal output.

- Detection Limits : The SI-ATRP approach has achieved detection limits as low as 0.3 ng/mL for specific proteins such as rabbit immunoglobulin G (IgG) .

Table 2: Performance Metrics of Immunosensing Using this compound

| Metric | Value |

|---|---|

| Detection Limit | 0.3 ng/mL |

| Polymerization Temperature | 60°C |

| Signal Amplification Factor | High |

Case Study 1: Polymer Hydrolysis

A study investigated the hydrolysis of polymers formed from this compound under various conditions. The results indicated that the degree of hydrolysis directly affects the mechanical properties of the resulting materials. Polymers with higher hydrolysis rates exhibited improved adhesion and thermal stability, making them suitable for advanced applications in coatings and adhesives .

Case Study 2: Controlled Radical Polymerization

Research on nitroxide-mediated controlled radical polymerization (NM-CRP) of this compound revealed insights into the kinetics of reversible coupling reactions. This study demonstrated that by optimizing reaction conditions, it is possible to achieve precise control over polymer molecular weights and distributions, which is crucial for developing tailored materials for specific applications .

Mechanism of Action

The mechanism of action of 4-acetoxystyrene primarily involves its polymerization behavior. In SI-ATRP, this compound provides acetoxyl groups that can be converted into phenolic hydroxyl groups for electrochemical detection . The polymerization rate of this compound is influenced by the presence of fluoroalcohols, which can increase the rate but also lead to chain transfer radical polymerization .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity in Catalytic Reactions

4-Acetoxystyrene demonstrates distinct reactivity compared to other styrene derivatives:

- Substitution Reactions : In Hf(OTf)₄-catalyzed diastereoselective substitutions, this compound yielded 81% product with a 3.9:1 diastereomeric ratio, outperforming methylstyrenes (e.g., 2b,c: ~70–75% yield) .

- Regioselectivity : Under Fe(acac)₃ catalysis, this compound reacted with oxaziridine to form 2,5-substituted oxazolidine (90% yield), whereas CuCl₂ catalysis favored 2,4-substituted products. This highlights its versatility in accessing different regioisomers .

- Decarboxylation Efficiency : In enzymatic decarboxylation (Fdc1), 4-acetoxycinnamic acid (precursor to this compound) showed a 29.1-fold higher Vmax (3.20 ± 0.11 μmol s⁻¹·min⁻¹·mg⁻¹) compared to other substrates, emphasizing its role in efficient biocatalysis .

Table 1: Reactivity Comparison in Catalytic Reactions

Polymerization Behavior

The acetoxy substituent significantly impacts polymerization kinetics and control:

- ATRP Behavior : this compound exhibits "deviant" atom transfer radical polymerization (ATRP) kinetics compared to styrene due to electron-withdrawing effects, requiring tailored initiators .

- Nitroxide-Mediated CRP : At low nitroxide concentrations, this compound showed poor polydispersity control (similar to styrene), but mechanistic modeling aligned with experimental molecular weight distributions .

- Copolymer Properties : Random copolymers of this compound with 4-tert-butylstyrene exhibit tunable glass transition temperatures (Tg), influenced by confinement effects in thin films .

Table 2: Polymerization Comparison

Physical and Chemical Properties

Compared to other para-substituted styrenes, this compound has distinct solubility and stability:

- Solubility : Soluble in acetone, THF, and DMF, but less polar than 4-methoxystyrene ().

- Stability : Requires MEHQ stabilization (200–300 ppm) to inhibit polymerization, unlike 4-tert-butoxystyrene, which uses unspecified inhibitors .

Table 3: Physical Properties of Para-Substituted Styrenes

| Compound | Substituent | Purity | Inhibitor | Boiling Point (°C) | Density (g/mL) |

|---|---|---|---|---|---|

| This compound | -OAc | 96% | MEHQ (200–300 ppm) | 260 | 1.06 |

| 4-Methoxystyrene | -OCH₃ | 97% | None listed | - | - |

| 4-tert-Butoxystyrene | -O-tBu | 99% | Unspecified | - | - |

| Styrene | -H | >99% | Hydroquinone | 145 | 0.91 |

Biological Activity

4-Acetoxystyrene (CAS Number: 2628-16-2) is an organic compound that serves as a significant intermediate in the synthesis of various polymers and copolymers. Its biological activities have garnered attention in recent years, particularly regarding its potential therapeutic applications and safety profiles. This article will delve into the biological activity of this compound, focusing on its mechanisms of action, potential applications, and safety considerations based on diverse research findings.

This compound is a colorless liquid that can undergo free radical polymerization to form poly(this compound), which is used in various applications, including photoresists in integrated circuit manufacturing. The synthesis of this compound typically involves heating 4-acetoxyphenylmethylcarbinol with an acid catalyst at elevated temperatures, achieving high selectivity and yield .

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant properties. It functions as a scavenger of reactive oxygen species (ROS), which are implicated in various pathological processes, including inflammation and cancer progression. By mitigating oxidative stress, this compound may play a role in protecting cells from damage associated with these conditions .

Anti-inflammatory Effects

This compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators of inflammation. This inhibition can lead to reduced production of pro-inflammatory prostaglandins, suggesting potential applications in treating inflammatory diseases .

Skin Health Applications

The compound's ability to bind to estrogen receptors in skin cells suggests that it may enhance dermal health by promoting collagen synthesis and improving skin elasticity. This property positions this compound as a candidate for anti-aging formulations . In vitro studies have demonstrated its capacity to influence various dermal components positively, including elastin and hyaluronic acid .

Case Studies

Several studies have explored the biological effects of this compound and its derivatives:

- Antimicrobial Activity : A study investigated the antimicrobial properties of compounds related to this compound against various pathogenic bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity, highlighting their potential for developing new antimicrobial agents .

- Cell Viability and Apoptosis : Research has shown that this compound can induce apoptosis in cancer cells by modulating key regulatory proteins involved in cell survival pathways. This effect is mediated through the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic factors (e.g., Bax) .

- Polymerization Studies : Investigations into the polymerization behavior of this compound have revealed its utility in synthesizing high-performance materials with specific mechanical properties. These studies demonstrate its versatility not only as a chemical intermediate but also as a material with functional biological properties .

Safety Considerations

Despite its promising biological activities, safety assessments are crucial for any compound intended for therapeutic use. Studies indicate that this compound may cause skin sensitization and serious eye irritation upon contact, necessitating careful handling procedures in laboratory and industrial settings.

Summary Table of Biological Activities

| Activity | Mechanism | Implications |

|---|---|---|

| Antioxidant | Scavenges reactive oxygen species | Protects against oxidative stress |

| Anti-inflammatory | Inhibits COX-1 and COX-2 | Potential treatment for inflammatory diseases |

| Skin health enhancement | Binds to estrogen receptors; promotes collagen synthesis | Applications in anti-aging skincare products |

| Antimicrobial | Exhibits antibacterial properties against pathogens | Development of new antimicrobial agents |

| Induction of apoptosis | Modulates apoptotic pathways | Potential use in cancer therapy |

Q & A

Q. Basic Synthesis and Characterization

Q. Q1: What are the optimal conditions for synthesizing 4-Acetoxystyrene via catalytic hydrogenation, and how can purity be validated?

Methodological Answer: The synthesis involves three steps: (1) acetylation of 4-hydroxyacetophenone, (2) catalytic hydrogenation of 4-acetoxyacetophenone to 4-acetoxyphenylmethylcarbinol, and (3) dehydration to yield this compound. Key optimized parameters include:

- Catalyst : 10 wt% Raney-Ni (relative to substrate mass) .

- Hydrogenation Conditions : 80°C, 3 MPa H₂, 600 rpm stirring in ethanol (4 mL/g substrate) .

- Dehydration : Nafion-H resin achieves 85% yield .

Validation : Use ¹H NMR (e.g., δ 5.2–6.7 ppm for vinyl protons) and FT-IR (C=O stretch at ~1740 cm⁻¹) for structural confirmation. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Q. Intermediate Analysis

Q. Q2: How should researchers handle discrepancies in intermediate yields during multi-step synthesis?

Methodological Answer: Discrepancies often arise from incomplete hydrogenation or side reactions. Mitigation strategies include:

- Real-Time Monitoring : Use TLC (silica gel, hexane:ethyl acetate 3:1) to track reaction progress.

- Catalyst Activity : Pre-activate Raney-Ni with H₂ at 50°C for 1 hr to enhance efficiency .

- Controlled Dehydration : Ensure anhydrous conditions to avoid hydrolysis of the acetoxy group.

Q. Advanced Polymerization Studies

Q. Q3: What challenges arise when using this compound in controlled radical polymerization (e.g., ATRP), and how can they be resolved?

Methodological Answer: Challenges :

- Inhibitor Interference : Commercial this compound contains 200–300 ppm monomethyl ether hydroquinone, which may suppress radical initiation .

- Side Reactions : Acetoxy group hydrolysis under basic/aqueous conditions can alter monomer reactivity.

Solutions : - Purification : Remove inhibitors via alumina column chromatography .

- ATRP Optimization : Use Cu(I)Br/PMDETA catalyst system in anhydrous toluene at 90°C to achieve controlled molecular weights (Đ < 1.2) .

Q. Data Contradictions in Thermal Properties

Q. Q4: Why do reported melting points for this compound vary between 7–8°C (literature) and observed supercooling in lab settings?

Methodological Answer: Supercooling occurs due to kinetic barriers to crystallization. To resolve:

- Seed Crystals : Introduce a trace of crystalline this compound to induce nucleation.

- DSC Analysis : Use differential scanning calorimetry at a cooling rate of 2°C/min to detect glass transition (Tg) and crystallization exotherms .

Q. Cross-Disciplinary Applications

Q. Q5: How can this compound be applied in polymer-based soil modeling or biomarker detection?

Methodological Answer:

- Soil Mimetics : Copolymerize with styrene sulfonate to create pH-responsive hydrogels for simulating soil ion-exchange behavior. Characterize swelling ratios via gravimetry .

- Biomarker Sensors : Graft this compound onto gold nanoparticles via thiol-ene "click" chemistry. Use surface plasmon resonance (SPR) to detect protein binding .

Q. Ethical and Safety Considerations

Q. Q6: What safety protocols are critical when handling this compound, given its hazard classifications?

Methodological Answer:

- Toxicity : Classified as Acute Toxicity 4 (oral), Skin Irritant 2. Use fume hoods and PPE (nitrile gloves, lab coat) .

- Storage : Store at 2–8°C in amber glass to prevent polymerization. Add stabilizers (e.g., BHT) for long-term storage .

Q. Data Management and Reproducibility

Q. Q7: How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance for this compound studies?

Methodological Answer:

Properties

IUPAC Name |

(4-ethenylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-3-9-4-6-10(7-5-9)12-8(2)11/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMNSIXSLVPNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24979-78-0 | |

| Record name | Phenol, 4-ethenyl-, 1-acetate, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2044898 | |

| Record name | 4-Ethenylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phenol, 4-ethenyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2628-16-2 | |

| Record name | 4-Acetoxystyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2628-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethenylphenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002628162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-ethenyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethenylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-acetoxystyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 4-ethenyl-, 1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHENYLPHENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S21904AYN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.